6-Chloroimidazo[1,2-b]pyridazin-8-amine 6-Chloroimidazo[1,2-b]pyridazin-8-amine
Brand Name: Vulcanchem
CAS No.: 1161847-36-4
VCID: VC5243487
InChI: InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
SMILES: C1=CN2C(=N1)C(=CC(=N2)Cl)N
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58

6-Chloroimidazo[1,2-b]pyridazin-8-amine

CAS No.: 1161847-36-4

Cat. No.: VC5243487

Molecular Formula: C6H5ClN4

Molecular Weight: 168.58

* For research use only. Not for human or veterinary use.

6-Chloroimidazo[1,2-b]pyridazin-8-amine - 1161847-36-4

Specification

CAS No. 1161847-36-4
Molecular Formula C6H5ClN4
Molecular Weight 168.58
IUPAC Name 6-chloroimidazo[1,2-b]pyridazin-8-amine
Standard InChI InChI=1S/C6H5ClN4/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H,8H2
Standard InChI Key BTHAQNBCDQRTKN-UHFFFAOYSA-N
SMILES C1=CN2C(=N1)C(=CC(=N2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-Chloroimidazo[1,2-b]pyridazin-8-amine features a fused bicyclic system comprising an imidazole ring condensed with a pyridazine moiety. The chlorine substituent at position 6 and the amine group at position 8 contribute to its electronic and steric profile, influencing reactivity and intermolecular interactions. The IUPAC name, 6-chloroimidazo[1,2-b]pyridazin-8-amine, reflects this substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₆H₅ClN₄
Molecular Weight168.58 g/mol
CAS Registry Number1161847-36-4
PubChem CID57786732
Synonymous Identifiers6-Chloro-imidazo[1,2-b]pyridazin-8-ylamine

Physicochemical Characteristics

Synthesis and Preparation

Synthetic Routes

While no published protocols directly describe the synthesis of 6-chloroimidazo[1,2-b]pyridazin-8-amine, analogous compounds like 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile provide methodological insights. A patented four-step process for the latter involves:

  • Formamidine Intermediate Formation: Reacting 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal at 40–100°C for 2–8 hours .

  • Cyclization with Bromoacetonitrile: Treating the intermediate with bromoacetonitrile in solvents like acetonitrile or ethanol at 50–160°C for 3–15 hours .

  • Purification: Sequential washing with ethyl acetate, water, and saline, followed by recrystallization using n-hexane/ethyl acetate (1:2 v/v) .

This method achieves yields up to 77.5% with 98.5% purity, suggesting scalability for related imidazopyridazines .

Reaction Optimization

Key parameters include:

  • Molar Ratios: Optimal 3-amino-6-chloropyridazine-to-dimethyl acetal ratios range from 4:1 to 1:4 .

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) favor cyclization efficiency .

  • pH Control: Alkaline conditions (pH 7–9) during workup prevent side reactions .

ActivityMechanismTherapeutic Area
IRE1α InhibitionAllosteric kinase modulationOncology, Neurodegeneration
Anti-inflammatoryNF-κB pathway suppressionAutoimmune Disorders
AntimicrobialMembrane disruptionInfectious Diseases

Structure-Activity Relationships (SAR)

  • Chlorine Substituent: Enhances target binding affinity via hydrophobic interactions .

  • Amine Group: Facilitates hydrogen bonding with catalytic residues in kinase domains .

  • Bicyclic Core: Maintains planar geometry for optimal π-π stacking in enzyme active sites .

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